neocuproine hydrochloride
Overview
Description
Neocuproine, also known as 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound and a chelating agent. It belongs to the class of phenanthroline ligands, which were first published in the late 19th century. Neocuproine is particularly notable for its selective binding to copper(I) ions, forming a deep orange-red complex .
Mechanism of Action
Target of Action
Neocuproine hydrochloride primarily targets copper ions (Cu+) . It forms a complex with Cu+ that is produced by the reduction of Cu+2 by hydroxylamine hydrochloride .
Mode of Action
This compound acts as a chelating agent, forming a complex with Cu+ . This complex formation is a result of the interaction between this compound and its target, leading to changes in the copper ion’s state.
Biochemical Pathways
The complex formation between this compound and Cu+ affects the biochemical pathways involving copper ions. For instance, it has been found to inhibit the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in various solvents such as methanol, ethanol, acetone, ether, benzene, and light petroleum has been reported , which may influence its bioavailability.
Result of Action
The formation of the complex between this compound and Cu+ results in the production of electrochemiluminescence . Additionally, it has been found to be an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures .
Action Environment
The action of this compound can be influenced by environmental factors such as moisture and temperature. For instance, the stability of its solid forms and their interconversion pathways are dependent on these factors .
Biochemical Analysis
Biochemical Properties
Neocuproine hydrochloride is known to form complexes with copper (I) ions, which are produced by the reduction of copper (II) ions by hydroxylamine hydrochloride . This complex formation is used in colorimetric determinations of copper . The interaction between this compound and copper ions is a key aspect of its biochemical role .
Cellular Effects
This compound has been found to have significant cytotoxic activity against L1210 cells in vitro, with its activity being dependent upon available copper ions in the medium . It has also been observed to cause fragmentation and disappearance of the melanin in adult zebrafish melanocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with copper ions. The resulting complex, [Cu(neocuproine)2]+, has a deep orange-red color . This complex formation is a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
The stability of this compound and its hydrates has been studied using thermal analytical techniques and gravimetric moisture sorption/desorption studies . These studies have shown that the monohydrate form of this compound is the most stable under conditions of relative humidity typically found during production and storage .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the reduction of copper (II) ions to copper (I) ions . This process is key to its role as a colorimetric indicator for copper .
Preparation Methods
Neocuproine can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline with crotonaldehyde diacetate. An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate. This method yields higher quantities but is less economical .
Chemical Reactions Analysis
Neocuproine undergoes various chemical reactions, including:
Chelation: It forms stable complexes with copper(I) ions, resulting in a deep orange-red color.
Redox Reactions: Neocuproine acts as a redox-active ligand, particularly with iron and cobalt, facilitating multielectron reactivity.
Inhibition: It inhibits the copper-catalyzed release of nitrosonium from S-nitrosothiols.
Common reagents and conditions used in these reactions include copper(I) salts, iron and cobalt salts, and various solvents like ethanol, acetone, and ether .
Scientific Research Applications
Neocuproine has a wide range of scientific research applications:
Comparison with Similar Compounds
Neocuproine is similar to other phenanthroline derivatives, such as bathocuproine, which has phenyl substituents at the 4,7-positions . neocuproine’s unique steric bulk at the 2,9-positions makes it highly selective for copper(I) ions and disfavored for forming complexes with more than two ligands . Other similar compounds include 1,10-phenanthroline and its derivatives, which are also used as chelating agents and colorimetric indicators .
Neocuproine’s unique properties, such as its selective binding to copper(I) ions and its redox activity, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRGXJIJGHOCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride) | |
Record name | Neocuproine | |
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DSSTOX Substance ID |
DTXSID5060065 | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
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Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Neocuproine | |
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CAS No. |
484-11-7, 7296-20-0, 34302-69-7 | |
Record name | 2,9-Dimethyl-1,10-phenanthroline | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=484-11-7 | |
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Record name | Neocuproine | |
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Record name | Neocuproine | |
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Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
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Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
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Record name | 2,9-dimethyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,9-dimethyl-1,10-phenanthroline | |
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Record name | NEOCUPROINE HEMIHYDRATE | |
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Record name | NEOCUPROINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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